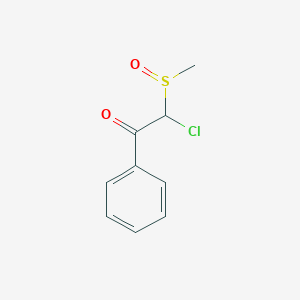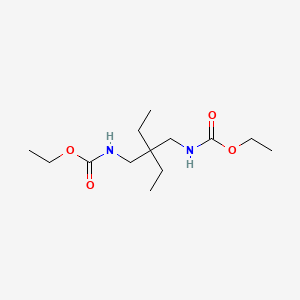
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is a chemical compound with the formula C_13H_26N_2O_4 It is an ester derivative of carbamic acid, which is known for its applications in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester typically involves the reaction of diethylamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal oxide, which facilitates the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Formation of diethyl carbonate and nitrogen oxides.
Reduction: Formation of diethylamine and alcohols.
Substitution: Formation of substituted carbamates and halides.
Applications De Recherche Scientifique
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the ester functional group, which can undergo hydrolysis to release the active carbamate moiety. The pathways involved include the inhibition of acetylcholinesterase and other carbamate-sensitive enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl carbonate: An ester of carbonic acid and ethanol, used as a solvent and fuel additive.
Ethyl carbamate: An ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a fermentation byproduct.
Methyl carbamate: Another ester of carbamic acid, used in the production of pesticides and as a chemical intermediate.
Uniqueness
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63884-61-7 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
ethyl N-[2-[(ethoxycarbonylamino)methyl]-2-ethylbutyl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-14-11(16)18-7-3)10-15-12(17)19-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
Clé InChI |
JOFVJGBNXDXSEO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CNC(=O)OCC)CNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


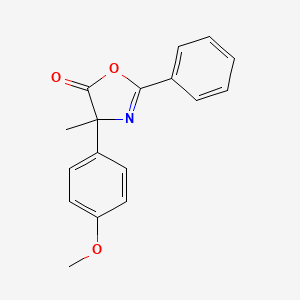
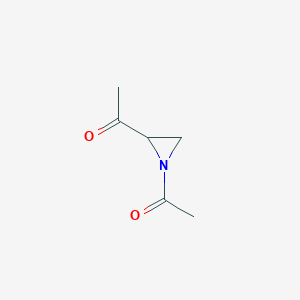
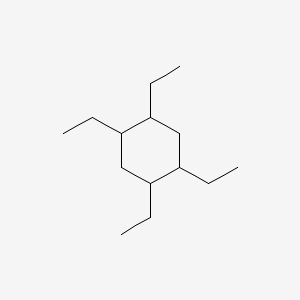
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)

![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
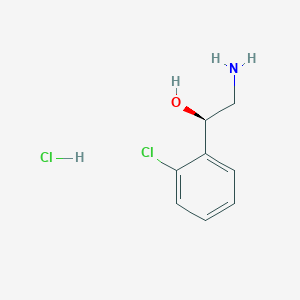


![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
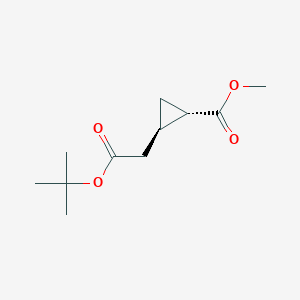
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
